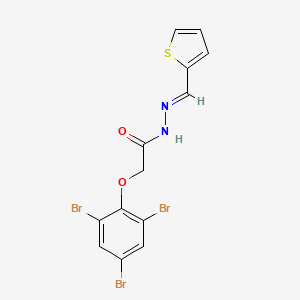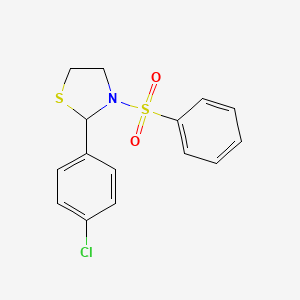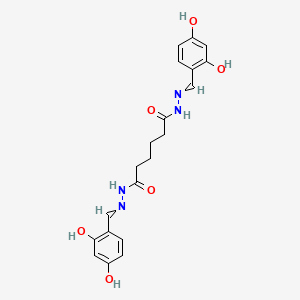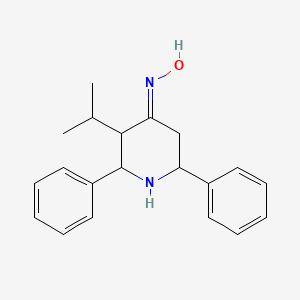![molecular formula C23H19Br3N2O4 B3856206 N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856206.png)
N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
Overview
Description
N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide, also known as L-6, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative, which means that it contains a carbon-nitrogen double bond (-C=N-) and a hydrazine functional group (-NH-NH2). L-6 has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its reaction with ROS, specifically hydrogen peroxide (H2O2), to form a highly fluorescent product. The reaction is believed to involve the oxidation of the hydrazone functional group to form a hydrazone radical, which then reacts with H2O2 to form a fluorescent compound. The fluorescence emission is believed to be due to the formation of a conjugated system between the hydrazone group and the aromatic rings of the compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for various research applications. In addition to its ROS detection properties, this compound has been found to exhibit antitumor activity, anti-inflammatory activity, and antimicrobial activity. These effects are believed to be due to the compound's ability to interact with various cellular targets and modulate their functions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is its high selectivity and sensitivity for detecting ROS. This makes it a useful tool for studying ROS biology and developing new therapies for ROS-related diseases. Another advantage is its ease of synthesis and purification, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully evaluated before using it in vivo.
Future Directions
There are several future directions for research on N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide. One area of interest is the development of new fluorescent probes based on this compound for detecting other reactive species such as reactive nitrogen species (RNS). Another area of interest is the use of this compound as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Additionally, the molecular mechanism of this compound's antitumor and anti-inflammatory activities needs to be further elucidated to develop more effective therapies.
Scientific Research Applications
N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, and their levels are often elevated in various diseases such as cancer and neurodegenerative disorders. This compound has been found to selectively react with ROS and emit fluorescence, making it a useful tool for studying ROS biology and developing new therapies for ROS-related diseases.
Properties
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Br3N2O4/c1-30-21-9-16(7-8-20(21)31-13-15-5-3-2-4-6-15)12-27-28-22(29)14-32-23-18(25)10-17(24)11-19(23)26/h2-12H,13-14H2,1H3,(H,28,29)/b27-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPCYFVKSXHLOL-KKMKTNMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Br3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(N-hydroxyethanimidoyl)phenyl]amino}-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3856158.png)
![N'-[4-(methylthio)benzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856166.png)
![2-(2,4-dichlorophenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3856167.png)
![2-(2-methylphenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3856179.png)


![2-(2-bromo-4-chlorophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3856196.png)


![1-[1-(cyclobutylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B3856203.png)
![4-[2-(4-chlorobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3856208.png)

